molecular formula C18H17F3N2O2 B3924042 2,3,6-trifluoro-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

2,3,6-trifluoro-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B3924042
M. Wt: 350.3 g/mol
InChI Key: NUHAJCKMLLRUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-trifluoro-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2,3,6-trifluoro-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the inhibition of certain enzymes. This compound binds to the active site of the enzyme and prevents the substrate from binding. This leads to a decrease in the activity of the enzyme, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. This can lead to a decrease in the metabolism of certain drugs and neurotransmitters, respectively. This compound has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2,3,6-trifluoro-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of certain enzymes, which makes it useful in the study of enzyme kinetics and metabolism. However, one of the limitations is that it can be toxic to cells at high concentrations, which can affect the results of experiments.

Future Directions

There are several future directions for the use of 2,3,6-trifluoro-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide in scientific research. One direction is the development of new drugs that target specific enzymes. This compound can be used as a starting point for the development of new drugs that have improved pharmacological properties. Another direction is the study of the biochemical and physiological effects of this compound in vivo. This can provide valuable information on the potential therapeutic applications of this compound. Finally, the development of new synthesis methods for this compound can lead to improved yields and purity, which can facilitate its use in scientific research.

Scientific Research Applications

2,3,6-trifluoro-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, which makes it useful in the study of enzyme kinetics and metabolism. It has also been used in the development of new drugs that target specific enzymes.

properties

IUPAC Name

2,3,6-trifluoro-N-(oxolan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-14-6-7-15(20)17(21)16(14)18(24)23(11-13-5-3-9-25-13)10-12-4-1-2-8-22-12/h1-2,4,6-8,13H,3,5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHAJCKMLLRUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2=CC=CC=N2)C(=O)C3=C(C=CC(=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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